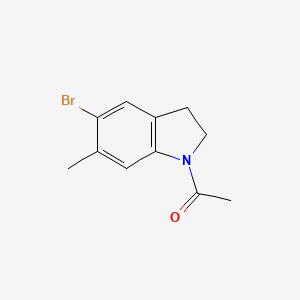

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-6-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-5-11-9(6-10(7)12)3-4-13(11)8(2)14/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQUNVUPRIQGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCN2C(=O)C)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 5 Bromo 6 Methyl Indolin 1 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Bromo-Methyl-Indoline Ring System

The benzene (B151609) ring of the indoline (B122111) system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom and the methyl group. The N-acetyl group, however, is electron-withdrawing and deactivates the ring, but its effect is moderated by the activating groups. The directing effects of the substituents play a crucial role in determining the position of substitution for incoming electrophiles. The nitrogen atom (ortho, para-directing), the methyl group (ortho, para-directing), and the bromine atom (ortho, para-directing but deactivating) collectively influence the regioselectivity.

Given the positions of the existing substituents (bromine at C5, methyl at C6, and the fused pyrrolidine (B122466) ring), the available positions for electrophilic attack are C4 and C7. The directing effects of the substituents on the regioselectivity of common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Bromo-6-methyl-7-nitro-indolin-1-yl)ethanone |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 1-(5,7-Dibromo-6-methyl-indolin-1-yl)ethanone or 1-(5-Bromo-7-chloro-6-methyl-indolin-1-yl)ethanone |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(7-Acyl-5-bromo-6-methyl-indolin-1-yl)ethanone |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | 1-(5-Bromo-6-methyl-7-alkyl-indolin-1-yl)ethanone (potential for polyalkylation and rearrangements) |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-1-ethanoyl-6-methyl-indoline-7-sulfonic acid |

Note: The predicted regioselectivity is based on the cumulative directing effects of the existing substituents. Steric hindrance may also influence the product distribution.

Detailed research on substituted indoles has shown that the C7 position is often favored for electrophilic attack in 5,6-disubstituted indolines due to a combination of electronic and steric factors. niscpr.res.in

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the indoline ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAAr) reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group. However, the bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl, heteroaryl, or vinyl groups at the C5 position.

Heck Coupling: Coupling with alkenes under palladium catalysis allows for the formation of a new carbon-carbon double bond at the C5 position.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, leads to the formation of an alkynyl-substituted indoline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the bromoindoline with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles to form C-N bonds. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org

Cyanation: The bromine can be displaced by a cyanide group using reagents like zinc cyanide or copper(I) cyanide in the presence of a palladium catalyst.

These reactions significantly expand the chemical diversity of derivatives that can be synthesized from 1-(5-bromo-6-methyl-indolin-1-yl)ethanone.

Transformations of the Ethanone (B97240) Moiety (e.g., Carbonyl Reactions, Alpha-Substitution)

The N-acetyl group of this compound can undergo several transformations characteristic of amides and carbonyl compounds.

Hydrolysis: The acetyl group can be removed by acidic or basic hydrolysis to yield 5-bromo-6-methylindoline. This deprotection step is often crucial for subsequent derivatization of the indoline nitrogen.

Reduction: The carbonyl group of the acetyl moiety can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the N-acetyl group to an N-ethyl group. This transformation yields 1-ethyl-5-bromo-6-methylindoline.

Carbonyl Chemistry: The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. While the carbonyl carbon is less electrophilic than that of a ketone due to resonance with the nitrogen lone pair, it can still react with very strong nucleophiles.

Alpha-Substitution: The methyl group of the ethanone moiety has acidic protons (α-protons) and can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. For example, halogenation at the α-position can be achieved under specific conditions.

Oxidation and Reduction Chemistry of the Indoline Scaffold

The indoline scaffold itself can participate in oxidation and reduction reactions.

Oxidation: The indoline ring can be oxidized to the corresponding indole (B1671886). This dehydrogenation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or under palladium-catalyzed aerobic conditions. researchgate.net This transformation is a key step in the synthesis of many indole-based compounds. The oxidation of substituted indolines can sometimes lead to the formation of oxindoles, depending on the reaction conditions and the substitution pattern of the indoline. researchgate.netspringernature.com

Reduction: While the indoline ring is already a reduced form of an indole, further reduction of the benzene ring is possible under harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon. However, this is generally a difficult transformation to achieve selectively. The reduction of the N-acetyl group is a more common transformation, as discussed in the previous section. google.com

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the key transformations of this compound are well-established in the broader context of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted upon attack by the electrophile and is restored by the loss of a proton from the site of attack. The regioselectivity is governed by the ability of the existing substituents to stabilize the positive charge in the intermediate. ic.ac.ukmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): The catalytic cycle typically involves:

Oxidative addition of the aryl bromide to a low-valent palladium(0) complex to form a palladium(II) species.

Coordination of the amine to the palladium center.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the palladium(II) complex to form the C-N bond and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov

Oxidation of Indoline to Indole: The mechanism can vary depending on the oxidant used. For palladium-catalyzed aerobic oxidation, the mechanism is thought to involve the formation of a palladium-indoline complex, followed by β-hydride elimination and subsequent reductive elimination to form the indole and a reduced palladium species, which is then re-oxidized by oxygen. researchgate.net

Derivatization Strategies for Expanding the Chemical Space of this compound Derivatives

The versatile reactivity of this compound allows for a multitude of derivatization strategies to explore a wider chemical space for various applications, including drug discovery and materials science.

| Reaction Type | Position of Derivatization | Potential Derivatives |

| Electrophilic Aromatic Substitution | C7 (and potentially C4) | Nitro, halo, acyl, alkyl, and sulfonic acid derivatives. |

| Palladium-Catalyzed Cross-Coupling | C5 | Aryl, heteroaryl, vinyl, alkynyl, amino, and cyano derivatives. |

| N-Deacetylation followed by N-Alkylation/Acylation | N1 | A variety of N-alkyl and N-acyl derivatives. |

| Reduction of N-Acetyl Group | N1 | N-ethyl derivative. |

| Oxidation of Indoline Ring | C2-C3 bond | The corresponding indole derivative. |

| Alpha-Substitution of Ethanone Moiety | Carbon alpha to the carbonyl | Halogenated or alkylated N-acetyl groups. |

A common synthetic strategy would involve using the bromine at C5 for a cross-coupling reaction, followed by electrophilic substitution at C7, and finally, modification or removal of the N-acetyl group to introduce further diversity. The choice of reaction sequence would be critical to manage the compatibility of functional groups and achieve the desired target molecules.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utility as a Synthetic Building Block and Intermediate for More Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The N-acetyl group provides stability and influences the regioselectivity of certain reactions, while the methyl group can modulate the electronic properties and solubility of the molecule and its derivatives.

A closely related compound, 1-(5-bromoindolin-1-yl)ethan-1-one, has been successfully utilized in microwave-assisted palladium acetate-catalyzed Hirao reactions with various Y2P(O)H compounds, demonstrating the reactivity of the bromoindoline scaffold in P-functionalization. researchgate.net This indicates that this compound can similarly serve as a precursor to phosphinoylated and phosphonoylated indoline (B122111) derivatives, which are of interest in medicinal chemistry and materials science.

The versatility of the bromo-substituted indole (B1671886) and indoline core is further highlighted by its application in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds between aryl halides and organoboronic acids. researchgate.netnih.gov 5-Bromoindoline derivatives have been successfully coupled with arylboronic acids under microwave-promoted conditions to yield 5-arylated products. researchgate.net This suggests that this compound can be readily arylated at the 5-position, providing access to a wide array of biaryl and heteroaryl structures. The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and reductive elimination to yield the coupled product. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The Sonogashira coupling of 5-bromoindole has been demonstrated, indicating that the bromo-functionality of this compound can be converted to an alkynyl group. nih.gov This opens up pathways to conjugated systems and further functionalization via "click chemistry". nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov This provides a method for the vinylation of the indoline core at the 5-position, leading to the synthesis of substituted alkenes. The reaction is known for its stereoselectivity, typically favoring the formation of the trans isomer.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds by coupling amines with aryl halides. acs.org This reaction would allow for the introduction of a wide variety of amino groups at the 5-position of the indoline ring, leading to the synthesis of diverse amine derivatives.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for this compound:

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | C-C | 5-Aryl-6-methyl-indoline derivatives |

| Sonogashira | Terminal alkyne | C-C (sp2-sp) | 5-Alkynyl-6-methyl-indoline derivatives |

| Heck | Alkene | C-C (sp2-sp2) | 5-Vinyl-6-methyl-indoline derivatives |

| Buchwald-Hartwig | Amine | C-N | 5-Amino-6-methyl-indoline derivatives |

Role in the Development of Novel Chemical Processes and Reaction Methodologies

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of new chemical reactions. The interplay between the electron-donating methyl group and the electron-withdrawing bromine atom and N-acetyl group can influence the reactivity of the indoline core in C-H activation and functionalization reactions.

The N-acetyl group can act as a directing group in certain transition metal-catalyzed C-H functionalization reactions, potentially enabling regioselective modifications at other positions of the indoline ring. Research on the C-H functionalization of indoles and indolines is an active area, and substrates like this compound could be instrumental in exploring new catalytic systems and reaction pathways.

Furthermore, the development of more sustainable and efficient synthetic methods, such as flow chemistry, can benefit from the use of well-defined substrates like this compound to optimize reaction conditions and explore the scope of novel palladium-based catalytic systems. mdpi.com

Potential in Material Science Research (e.g., Precursors for Specialty Polymers or Optical Materials)

The structural features of this compound make it a promising precursor for the synthesis of specialty polymers and optical materials.

Precursors for Specialty Polymers:

Halogenated aromatic compounds are frequently used as monomers in the synthesis of functional polymers. researchgate.net The bromine atom in this compound can be utilized in polycondensation or cross-coupling polymerization reactions. For example, Suzuki polycondensation of a di-boronic acid with a di-bromo aromatic compound is a common method for preparing conjugated polymers. By transforming the bromo-indoline into a di-functional monomer, it could be incorporated into polymer backbones.

Indole-based polymers have been synthesized and shown to possess interesting optical and electrochemical properties. The incorporation of the this compound moiety into a polymer chain could lead to materials with unique characteristics, such as enhanced thermal stability, specific solubility profiles, and tailored electronic properties. The N-acetyl group could be hydrolyzed post-polymerization to provide a site for further functionalization of the polymer.

The following table outlines potential polymerization strategies involving derivatives of this compound:

| Polymerization Method | Monomer Type | Resulting Polymer | Potential Properties |

| Suzuki Polycondensation | Di-bromo derivative with a di-boronic acid | Conjugated polymer | Electroluminescent, semiconducting |

| Sonogashira Polycondensation | Di-bromo derivative with a di-alkyne | Poly(arylene ethynylene) | High thermal stability, fluorescent |

| Heck Polycondensation | Di-bromo derivative with a di-alkene | Poly(arylene vinylene) | Electroluminescent, conductive |

Optical Materials:

Indole and its derivatives are known to exhibit interesting photophysical properties and have been investigated for applications in nonlinear optics (NLO) and as fluorescent probes. nih.gov The electronic properties of indole-based molecules can be tuned by the introduction of electron-donating and electron-withdrawing substituents. nih.gov In this compound, the methyl group acts as an electron-donating group, while the bromine atom and the acetyl group are electron-withdrawing. This push-pull electronic character is a key feature in the design of molecules with NLO properties.

Furthermore, bromo-substituted organic compounds have been shown to enhance the second harmonic generation (SHG) efficiency and improve the thermal stability and transparency of NLO materials. The bromine atom can also favor an acentric crystal structure, which is a prerequisite for second-order NLO effects.

By extending the conjugation of the indoline core through cross-coupling reactions, it is possible to synthesize chromophores with enhanced NLO properties. For instance, coupling with electron-rich or electron-poor aromatic systems could lead to donor-π-acceptor (D-π-A) or acceptor-π-donor (A-π-D) type molecules, which are known to exhibit large second-order hyperpolarizabilities. Indole derivatives have also been incorporated into organic light-emitting diodes (OLEDs) as emitters or host materials. The functionalized indoline core of this compound provides a platform for the synthesis of novel materials for OLED applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via halogenation of indoline derivatives followed by Friedel-Crafts acylation. For example, bromination at the 5-position of 6-methylindoline using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) is a critical step. Subsequent acylation with acetyl chloride in the presence of Lewis acids like AlCl₃ yields the target compound . Optimization involves controlling reaction temperature (60–80°C for bromination, 0–25°C for acylation) and stoichiometric ratios (1:1.2 substrate-to-acylating agent). Column chromatography (e.g., 70:30 ethyl acetate/hexane) is typically used for purification .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C | 60–70% |

| Acylation | AcCl, AlCl₃, DCM, 0°C | 50–60% |

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., bromine at C5, methyl at C6, acetyl at C1). Key signals include δ ~2.5 ppm (methyl group) and δ ~200 ppm (ketone carbonyl in C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 270.9847 for C₁₁H₁₁BrNO) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming regioselectivity in brominated indolines .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : The compound exhibits antimicrobial and anticancer potential in vitro. Assays include:

- Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values typically <50 µg/mL .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ as a metric. Dose-response curves are generated at 24–72 hours .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures of brominated indoline derivatives?

- Methodological Answer : Discrepancies in regioselectivity (e.g., bromine at C5 vs. C4) are resolved via X-ray diffraction. SHELX programs (SHELXD for structure solution, SHELXL for refinement) analyze electron density maps to confirm atomic positions. Validation tools like PLATON check for missed symmetry or disorder . For example, a C–Br bond length of ~1.90 Å confirms bromination at C5 .

Q. What computational strategies are effective for predicting the ADMET properties of this compound?

- Methodological Answer :

-

Lipinski’s Rule : SwissADME predicts zero violations (MW <500, LogP <5, H-bond donors <5, acceptors <10), suggesting oral bioavailability .

-

Toxicity : ProTox-II identifies potential hepatotoxicity (e.g., CYP450 inhibition) via structural alerts for brominated aromatics.

-

Docking Studies : PyRx or AutoDock Vina docks the compound into target proteins (e.g., EGFR kinase), with binding affinities <−7 kcal/mol indicating strong interactions .

ADMET Property Prediction Tool Result LogP SwissADME 2.8 CYP2D6 Inhibition ProTox-II High Risk Oral Bioavailability Lipinski’s Rule Passed

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

- Methodological Answer :

- Electron-Withdrawing Groups : Bromine at C5 enhances electrophilicity, improving DNA intercalation. Methyl at C6 stabilizes the indoline ring via steric effects .

- Ketone Modification : Replacing the acetyl group with a trifluoromethyl moiety increases metabolic stability (tested via microsomal assays) .

- In Vivo Validation : Xenograft models (e.g., murine breast cancer) assess tumor regression at 10–20 mg/kg doses, with pharmacokinetic parameters (t₁/₂, Cmax) monitored via HPLC-MS .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How can experimental design address this?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) arise from aggregation. Dynamic light scattering (DLS) identifies nanoparticle formation. Solutions:

- Use co-solvents (e.g., 10% PEG-400) to enhance aqueous solubility.

- Conduct parallel artificial membrane permeability assays (PAMPA) to differentiate true solubility from colloidal aggregation .

Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.